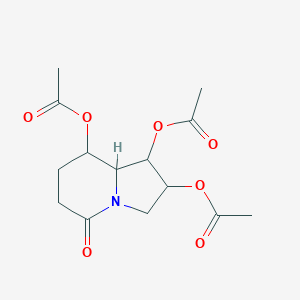
2,6-Diallylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diallylaniline is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom of an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diallylaniline typically involves the alkylation of aniline with allyl halides. One common method is the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 2,6-Diallylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2,6-dipropylaniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: 2,6-Dipropylaniline.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2,6-Diallylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,6-Diallylaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The allyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
類似化合物との比較
2,6-Dimethylaniline: An aromatic amine with two methyl groups, used in the synthesis of anesthetics and other pharmaceuticals.
2,6-Diethylaniline: Similar to 2,6-Diallylaniline but with ethyl groups instead of allyl groups, used in the production of herbicides and insecticides.
2,6-Dipropylaniline: A reduced form of this compound, used in various chemical syntheses.
Uniqueness: this compound is unique due to the presence of allyl groups, which impart distinct reactivity compared to its methyl and ethyl analogs. This makes it particularly valuable in synthetic organic chemistry for the development of new compounds and materials.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2,6-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C12H15N/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h3-5,8-9H,1-2,6-7,13H2 |
InChIキー |
ZPPOVMIINUDIGK-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C(=CC=C1)CC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)

![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)

![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)



![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)


![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)


